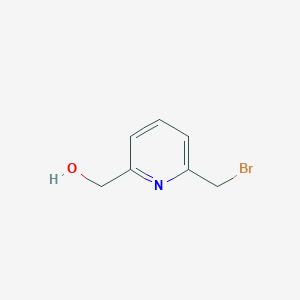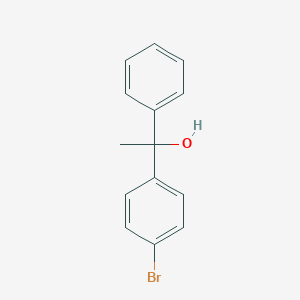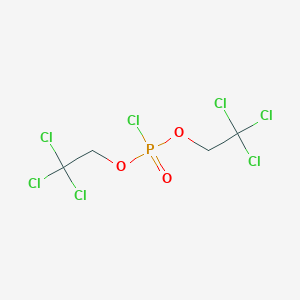
Chlorure de bis(2,2,2-trichloroéthyl) phosphate
Vue d'ensemble
Description
Bis(2,2,2-trichloroethyl) phosphorochloridate: is an organic compound with the molecular formula C4H4Cl7O3P. It is also known by its IUPAC name, bis(2,2,2-trichloroethyl) chlorophosphonate. This compound is characterized by its high density and boiling point, making it a stable substance under standard conditions .
Applications De Recherche Scientifique
Bis(2,2,2-trichloroethyl) phosphorochloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving phosphorylation reactions.
Medicine: Investigated for potential use in drug development due to its reactivity.
Industry: Utilized in the production of flame retardants and plasticizers
Mécanisme D'action
Target of Action
Bis(2,2,2-trichloroethyl) phosphorochloridate, also known as Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester or Bis(2-trichloroethyl) chlorophosphonate, is a chemical compound used in the preparation of epimeric 6-deoxyhexofuranosyl nucleoside 5′ -phosphate
Mode of Action
It is known to be used in the preparation of epimeric 6-deoxyhexofuranosyl nucleoside 5′ -phosphate .
Biochemical Pathways
It is known to be involved in the synthesis of epimeric 6-deoxyhexofuranosyl nucleoside 5′ -phosphate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-trichloroethyl) chlorophosphonate typically involves the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of bis(2-trichloroethyl) chlorophosphonate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2,2-trichloroethyl) phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild heating.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Phosphonic acid derivatives are the major products of hydrolysis.
Comparaison Avec Des Composés Similaires
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- 1,2-Phenylene phosphorochloridate
Comparison: Bis(2,2,2-trichloroethyl) phosphorochloridate is unique due to its specific reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of its use in phosphorylation reactions and its stability under various conditions .
Propriétés
IUPAC Name |
1,1,1-trichloro-2-[chloro(2,2,2-trichloroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl7O3P/c5-3(6,7)1-13-15(11,12)14-2-4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHCWQGVXYGWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OP(=O)(OCC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170180 | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17672-53-6 | |
| Record name | Phosphorochloridic acid, bis(2,2,2-trichloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-trichloroethyl) chlorophosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of Bis(2,2,2-trichloroethyl) phosphorochloridate in the context of the provided research?
A1: Bis(2,2,2-trichloroethyl) phosphorochloridate serves as a phosphorylating agent in the synthesis of novel nucleoside phosphate derivatives. Researchers used it to create 5′-bis(2,2,2-trichloroethyl) phosphate derivatives of AZT, ddCyd, and thymidine. [, , ] These derivatives were investigated for their potential as membrane-soluble pro-drugs for anti-HIV therapy. []
Q2: What makes the 5′-phosphate derivatives of AZT and ddCyd particularly interesting for anti-HIV research?
A2: The research suggests that the 5′-phosphate derivatives of AZT and ddCyd might act as membrane-soluble pro-drugs. [] This means they could potentially penetrate cell membranes more easily and then be metabolized into their active forms, AZT triphosphate and ddCyd triphosphate, inside the cells. These active forms are known to inhibit the HIV reverse transcriptase enzyme, crucial for viral replication. []
Q3: Aside from nucleoside phosphorylation, what other applications of Bis(2,2,2-trichloroethyl) phosphorochloridate are mentioned in the research?
A3: The research highlights the use of Bis(2,2,2-trichloroethyl) phosphorochloridate in synthesizing cyclic phosphate esters of 1,2-O-isopropylidene-α-D-pentofuranoses. [] Specifically, it was employed to create 3,5-cyclic phenylphosphate derivatives of these sugar molecules. []
Q4: Are there any known stability concerns with Bis(2,2,2-trichloroethyl) phosphorochloridate?
A4: Yes, the research mentions that Bis(2,2,2-trichloroethyl) phosphorochloridate may decompose upon exposure to air or water. [] This highlights the need for careful handling and storage in a dry, cool environment.
Q5: What is the significance of the metabolic instability of the substituted trialkyl phosphate moiety in the AZT and ddCyd derivatives?
A5: The research attributes the notable anti-HIV activity of the AZT and ddCyd derivatives to the metabolic instability of the substituted trialkyl phosphate moiety. [] This suggests that the trichloroethyl groups are cleaved off within the body, likely releasing the active nucleoside analogs (AZT or ddCyd) to exert their antiviral effects.
Q6: Where can researchers find more information about the properties and handling of Bis(2,2,2-trichloroethyl) phosphorochloridate?
A6: The research provides a reference to a resource on reagents for glycoside, nucleotide, and peptide synthesis. [] This book likely offers further details about the compound's reactivity, applications, and safe handling procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








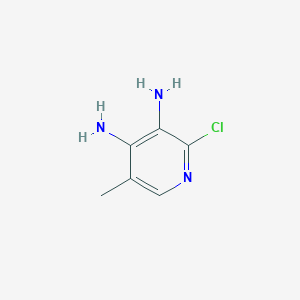

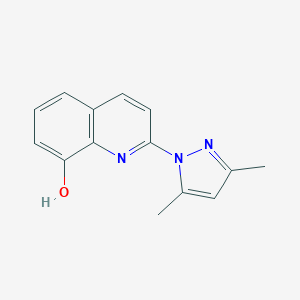
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
